molecular formula C12H10N2O5S2 B11675680 (5E)-5-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11675680
M. Wt: 326.4 g/mol
InChI Key: QIICDIGTGQJREZ-RUDMXATFSA-N
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Description

(5E)-5-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidinone core, which is known for its biological activity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde with 3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazolidinones.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Industry: Possible applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of (5E)-5-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or interfere with cellular pathways by modulating receptor activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its thiazolidinone core is particularly notable for its versatility in synthetic applications and potential therapeutic benefits.

Properties

Molecular Formula

C12H10N2O5S2

Molecular Weight

326.4 g/mol

IUPAC Name

(5E)-5-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H10N2O5S2/c1-13-11(16)9(21-12(13)20)4-6-3-7(14(17)18)5-8(19-2)10(6)15/h3-5,15H,1-2H3/b9-4+

InChI Key

QIICDIGTGQJREZ-RUDMXATFSA-N

Isomeric SMILES

CN1C(=O)/C(=C\C2=C(C(=CC(=C2)[N+](=O)[O-])OC)O)/SC1=S

Canonical SMILES

CN1C(=O)C(=CC2=C(C(=CC(=C2)[N+](=O)[O-])OC)O)SC1=S

Origin of Product

United States

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